molecular formula C23H21NO3 B12626547 Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate CAS No. 919991-63-2

Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate

Cat. No.: B12626547
CAS No.: 919991-63-2
M. Wt: 359.4 g/mol
InChI Key: BSTGDZCMYFANKQ-UHFFFAOYSA-N
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Description

Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate is a chemical compound that belongs to the class of xanthene derivatives Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate typically involves the reaction of 9,9-dimethyl-9H-xanthene-4-ylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate is unique due to the presence of both the benzyl and carbamate groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

919991-63-2

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

benzyl N-(9,9-dimethylxanthen-4-yl)carbamate

InChI

InChI=1S/C23H21NO3/c1-23(2)17-11-6-7-14-20(17)27-21-18(23)12-8-13-19(21)24-22(25)26-15-16-9-4-3-5-10-16/h3-14H,15H2,1-2H3,(H,24,25)

InChI Key

BSTGDZCMYFANKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)OC4=CC=CC=C41)C

Origin of Product

United States

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